
1-(2-(2,6-Dimethoxyphenyl)pyrrolidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(2,6-Dimethoxyphenyl)pyrrolidin-1-yl)ethanone is a synthetic compound characterized by the presence of a pyrrolidine ring attached to a 2,6-dimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2,6-Dimethoxyphenyl)pyrrolidin-1-yl)ethanone typically involves the reaction of 2,6-dimethoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 1-(2-(2,6-Dimethoxyphenyl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.
作用机制
The mechanism of action of 1-(2-(2,6-Dimethoxyphenyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic processes.
Gene Expression: Modulating gene expression, leading to changes in protein synthesis and cellular functions.
相似化合物的比较
1-(2-(2,6-Dimethoxyphenyl)pyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as:
1-(2-(2,6-Dimethoxyphenyl)pyrrolidin-1-yl)propanone: Similar structure but with a propanone group instead of ethanone.
2-(2,6-Dimethoxyphenyl)pyrrolidine: Lacks the ethanone group, leading to different chemical properties and reactivity.
2,6-Dimethoxyphenylpyrrolidine: Similar aromatic ring but different substituents on the pyrrolidine ring.
Uniqueness: The presence of both the 2,6-dimethoxyphenyl group and the pyrrolidin-1-yl group in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C14H19NO3 |
|---|---|
分子量 |
249.30 g/mol |
IUPAC 名称 |
1-[2-(2,6-dimethoxyphenyl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C14H19NO3/c1-10(16)15-9-5-6-11(15)14-12(17-2)7-4-8-13(14)18-3/h4,7-8,11H,5-6,9H2,1-3H3 |
InChI 键 |
KDAPPPWXQQUBTD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCCC1C2=C(C=CC=C2OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







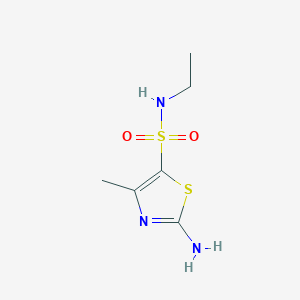
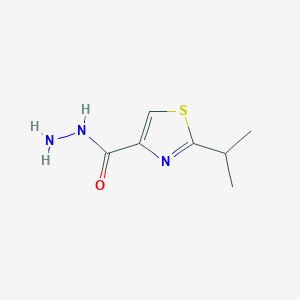


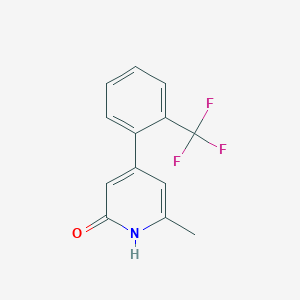

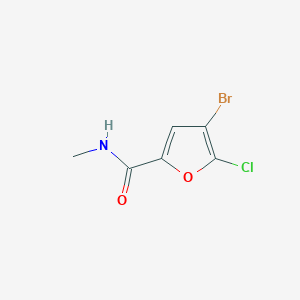
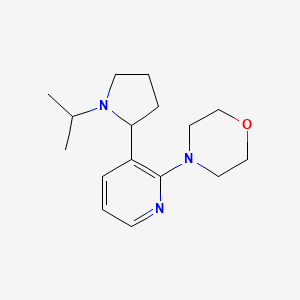
![2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]butan-1-one](/img/structure/B11804564.png)
